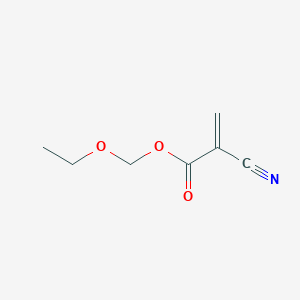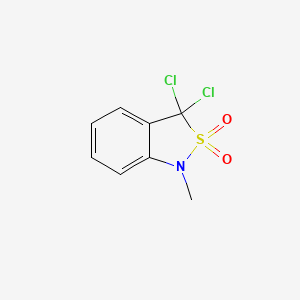
1-(2H-1,3-Benzodioxol-5-yl)-4-hydroxy-3,4-diphenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2H-1,3-Benzodioxol-5-yl)-4-hydroxy-3,4-diphenylbutan-1-one is an organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring fused to a butanone structure, with additional hydroxyl and phenyl groups
Preparation Methods
The synthesis of 1-(2H-1,3-Benzodioxol-5-yl)-4-hydroxy-3,4-diphenylbutan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Addition of the Butanone Structure: The butanone moiety is introduced via aldol condensation reactions involving appropriate aldehydes and ketones.
Hydroxylation and Phenylation: Hydroxyl and phenyl groups are added through selective hydroxylation and Friedel-Crafts alkylation reactions.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(2H-1,3-Benzodioxol-5-yl)-4-hydroxy-3,4-diphenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butanone structure can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing various functional groups like nitro, halogen, or alkyl groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2H-1,3-Benzodioxol-5-yl)-4-hydroxy-3,4-diphenylbutan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is used in the development of new materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-Benzodioxol-5-yl)-4-hydroxy-3,4-diphenylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)-4-hydroxy-3,4-diphenylbutan-1-one can be compared with other benzodioxole derivatives, such as:
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound has a simpler structure with an ethan-1-ol moiety instead of the butanone structure.
2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: This derivative includes an oxadiazole ring and additional functional groups, leading to different chemical and biological properties.
Properties
CAS No. |
491618-00-9 |
|---|---|
Molecular Formula |
C23H20O4 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-4-hydroxy-3,4-diphenylbutan-1-one |
InChI |
InChI=1S/C23H20O4/c24-20(18-11-12-21-22(13-18)27-15-26-21)14-19(16-7-3-1-4-8-16)23(25)17-9-5-2-6-10-17/h1-13,19,23,25H,14-15H2 |
InChI Key |
HIYJGSZVUMEGPT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CC(C3=CC=CC=C3)C(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


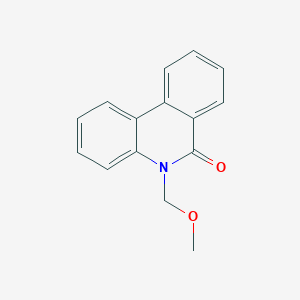
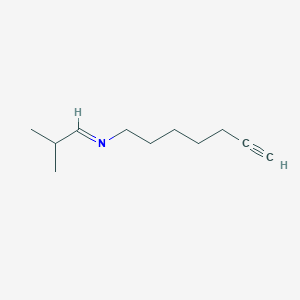


![4-[(Diphenylmethylidene)amino]-N-phenylaniline](/img/structure/B14238109.png)
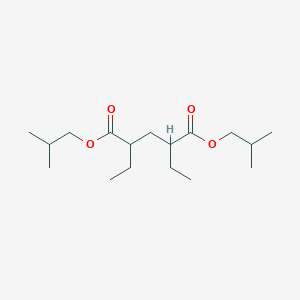
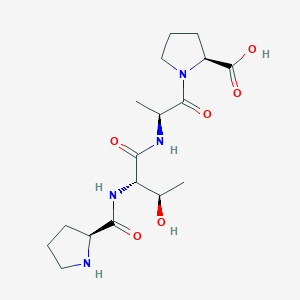
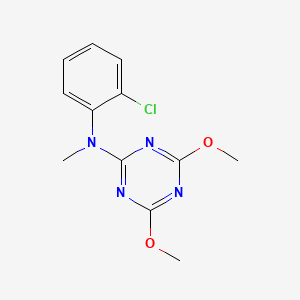

![1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol](/img/structure/B14238144.png)

![N-[(3alpha,5alpha)-Cholestan-3-yl]-3-phenylprop-2-enamide](/img/structure/B14238150.png)
